3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID
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Overview
Description
3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID typically involves a multi-step process. One common method is the cyclocondensation of 5-benzoyl-3-ethoxycarbonyl-6-methylthio-1-R-1,2-dihydropyrid-2-ones with heterocyclic N,N- and N,C-1,3-dinucleophiles . This reaction proceeds regioselectively to give a series of new tri- and tetracyclic heterosystems.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydropyrazolo[1,5-a]pyrido[2,3-d]pyrimidin-6-one
- 1,2-Dihydropyrido[2,3-d]pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-2-one
- 8,9-Dihydro-5H-pyrido[2,3-d]thiazolo[3,2-a]pyrimidin-8-one
- 1,2-Dihydrobenzo[4,5]imidazo[1,2-a]pyrido[2,3-d]pyrimidin-2-one
- 1,2-Dihydrobenzo[4,5]imidazo[1,2-g][1,6]naphthyridin-2-one
Uniqueness
What sets 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)-2-METHYLBENZOIC ACID apart is its unique combination of functional groups and structural features. This allows it to exhibit a distinct set of biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H24N2O6S |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
3-[5-[(Z)-(6-ethoxycarbonyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]furan-2-yl]-2-methylbenzoic acid |
InChI |
InChI=1S/C29H24N2O6S/c1-4-36-28(35)24-17(3)30-29-31(25(24)18-9-6-5-7-10-18)26(32)23(38-29)15-19-13-14-22(37-19)20-11-8-12-21(16(20)2)27(33)34/h5-15,25H,4H2,1-3H3,(H,33,34)/b23-15- |
InChI Key |
HUZODNMUKIKUKT-HAHDFKILSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(O4)C5=C(C(=CC=C5)C(=O)O)C)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C(=CC=C5)C(=O)O)C)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C(=CC=C5)C(=O)O)C)S2)C |
Origin of Product |
United States |
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